molecular formula C18H26O6 B1221195 Trimethylolpropane trimethacrylate CAS No. 3290-92-4

Trimethylolpropane trimethacrylate

Cat. No. B1221195
CAS RN: 3290-92-4
M. Wt: 338.4 g/mol
InChI Key: OKKRPWIIYQTPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylolpropane trimethacrylate (TMPTMA) is used as an intermediate product for polymer synthesis in the chemical industry. It is a reactive trifunctional methacrylate suitable for use in a wide range of polymer cross-linking functions . TMPTMA is particularly useful as a co-agent in PVC plastisols, plasticizer systems, and elastomers .


Synthesis Analysis

The synthesis of TMPTMA involves the condensation of n-butyral with formaldehyde by the cross-Cannizzaro–Tishchenko reaction in the presence of an alkali metal hydroxide . The process also produces high-boiling by-products, which can be converted into a mixture of esters of trimethylolpropane and di(trimethylolpropane) by esterification with n-pentanoic acid .


Molecular Structure Analysis

The molecular structure of TMPTMA can be found in various databases such as the NIST Chemistry WebBook . The molecule is composed of three methacrylate groups attached to a trimethylolpropane core .


Chemical Reactions Analysis

TMPTMA is a crosslinking agent and can undergo free radical polymerization . The formation of long chain branches has been confirmed by strain hardening behavior in extensional viscometry and grafting efficiency data obtained from FTIR spectroscopy .


Physical And Chemical Properties Analysis

TMPTMA is a viscous, colorless liquid with an acrylic or pungent odor and a boiling point greater than 200° C at 1 mm Hg . At 25° C, it has a specific gravity of 1.1084 and a vapor pressure of less than 1.0 mm Hg . It is insoluble in water and is hygroscopic, light sensitive, and incompatible with strong oxidizing agents, acids, and bases .

Scientific Research Applications

1. Industrial Applications

Trimethylolpropane trimethacrylate is extensively used in a variety of industrial processes. It finds applications in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, polymers, and resins. This chemical is also a vital component of photopolymer and flexographic printing plates, photoresists, acrylic glues, and anaerobic sealants. Additionally, it is used in paper and wood impregnates, wire and cable extrusion, polymer-impregnated concrete, and polymer concrete structural composites, highlighting its versatility across different industries (National Toxicology Program genetically modified model report, 2005).

2. Modification of Polymer Properties

Research has shown that when trimethylolpropane trimethacrylate is modified with ester derivatives of 3-phenylprop-2-en-1-ol, it influences the thermal, viscoelastic, and mechanical properties of bulk poly(trimethylolpropane trimethacrylate). This modification results in lower stiffness, lower glass transition temperature, and higher tensile strength and percentage elongation in the modified polymer, particularly with higher diester content, compared to the unmodified form (Worzakowska, M., 2018, Journal of Thermal Analysis and Calorimetry).

3. Medical and Pharmaceutical Applications

TMPTMA has been explored for its potential in medical and pharmaceutical fields. For instance, it has been used in the synthesis of crosslinked polymers and copolymers as well as in polymer-drug conjugates. These conjugates are utilized for drug delivery, demonstrating the chemical's capacity in controlled release systems. Such applications are critical in developing more effective and targeted drug delivery methods (Kierys, A., Grochowicz, M., Kosik, P., 2015, Microporous and Mesoporous Materials).

4. Enhancement of Polymer Properties

TMPTMA is used to enhance the properties of various polymers. For example, its introduction into ultra-high molecular weight polyethylene fibers through supercritical CO2 pretreatment before electron beam irradiation significantly alters the mechanical properties of the fibers. This process leads to changes in gel content, breaking strength, elongation at break, and creep rate, indicating its role in modifying and improving the performance characteristics of polymers (Dai, D., Shi, Meiwu, 2018, Journal of Industrial Textiles).

Safety And Hazards

TMPTMA is combustible, with a flashpoint of greater than 110° C . It may undergo spontaneous polymerization when exposed to direct sunlight and heat but may be stabilized with the monomethyl ester of hydroquinone . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

TMPTMA has a wide range of applications in the chemical industry. It is used in the production of ultraviolet-curable inks, electron beam irradiation-curable coatings, and polymers and resins . Future research may focus on optimizing the synthesis process, improving the properties of TMPTMA-based materials, and exploring new applications .

properties

IUPAC Name

2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKRPWIIYQTPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26426-04-0
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26426-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3027530
Record name 1,1,1-Trimethylolpropane trimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA, Amber liquid with a musty odor; [AIHA] Yellow viscous liquid; [Alfa Aesar MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethylolpropane trimethacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1258
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Trimethylolpropane trimethacrylate

CAS RN

3290-92-4
Record name Trimethylolpropane trimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3290-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolpropane trimethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMETHYLOLPROPANE TRIMETHACRYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1-Trimethylolpropane trimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylidynetrimethyl trimethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLOLPROPANE TRIMETHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S734UC120F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylolpropane trimethacrylate
Reactant of Route 2
Reactant of Route 2
Trimethylolpropane trimethacrylate
Reactant of Route 3
Reactant of Route 3
Trimethylolpropane trimethacrylate
Reactant of Route 4
Reactant of Route 4
Trimethylolpropane trimethacrylate
Reactant of Route 5
Reactant of Route 5
Trimethylolpropane trimethacrylate
Reactant of Route 6
Reactant of Route 6
Trimethylolpropane trimethacrylate

Citations

For This Compound
4,670
Citations
P Reinholdsson, T Hargitai, R Isaksson… - Die Angewandte …, 1991 - Wiley Online Library
… and microsuspension polymerization of trimethylolpropane trimethacrylate (TRIM), in the … porous particles prepared from trimethylolpropane trimethacrylate (TRIM) intended .for use …
Number of citations: 52 onlinelibrary.wiley.com
T Qi, A Sonoda, Y Makita, H Kanoh… - Journal of applied …, 2002 - Wiley Online Library
… largest possible content of GMA while retaining good porous and mechanical properties, 2-ethyl-2-(hydroxymethyl)-propan-1,3-diol trimethacrylate (trimethylolpropane trimethacrylate, …
Number of citations: 21 onlinelibrary.wiley.com
C Viklund, E Pontén, B Glad, K Irgum… - Chemistry of …, 1997 - ACS Publications
A model system has been developed for in situ photopolymerization of glycidyl methacrylate and trimethylolpropane trimethacrylate, leading to macroporous monolithic sorbents. This …
Number of citations: 266 pubs.acs.org
PNP Ghoderao, CW Lee, HS Byun - Journal of Molecular Liquids, 2023 - Elsevier
The phase equilibrium data for two binary mixes of trimethylolpropane triacrylate (TMPTA) and trimethylolpropane trimethacrylate (TMPTMA) in supercritical CO 2 are given. The …
Number of citations: 3 www.sciencedirect.com
M Glad, P Reinholdsson, K Mosbach - Reactive polymers, 1995 - Elsevier
… Molecularly imprinted crosslinked methacrylate polymers were copolymerized with preformed microparticulate support particles of trimethylolpropane trimethacrylate (TRIM) containing …
Number of citations: 141 www.sciencedirect.com
PK Dhal, S Vidyasankar, FH Arnold - Chemistry of materials, 1995 - ACS Publications
Cross-linking polymerization of a trifunctional methacrylate monomer, trimethylolpropane trimethacrylate (TRIM), under controlledconditions yields macroporous polymers bearing …
Number of citations: 48 pubs.acs.org
RJ da Fonseca, MG Segatelli, KB Borges… - Reactive and Functional …, 2015 - Elsevier
… Therefore, in this investigation, poly(methacrylic acid–trimethylolpropane trimethacrylate) and poly(vinylimidazole–trimethylolpropane trimethacrylate) were synthesized through …
Number of citations: 39 www.sciencedirect.com
H Kitagawa, K Takeda, R Kitagawa, N Izutani, S Miki… - Acta Biomaterialia, 2014 - Elsevier
Reconstructive materials with sustained antimicrobial effects could be useful for preventing infectious diseases in an environment containing indigenous bacteria or fungi such as the …
Number of citations: 34 www.sciencedirect.com
A Matsumoto, N Murakami, H Aota, J Ikeda, I Capek - Polymer, 1999 - Elsevier
The emulsion polymerization of lauryl methacrylate and its copolymerization with trimethylolpropane trimethacrylate (TMPTMA) were investigated. The induction period (IP) for LMA …
Number of citations: 32 www.sciencedirect.com
M Walenius, LI Kulin, P Flodin - Reactive polymers, 1992 - Elsevier
Suspension copolymerization of glycidyl methacrylate (GMA) and trimethylolpropane trimethacrylate (TRIM) was performed with toluene as porogen. To obtain small, spherical beads (…
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.